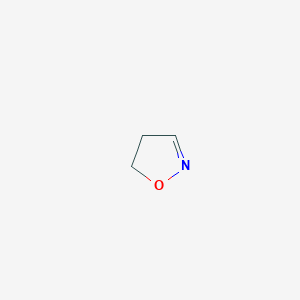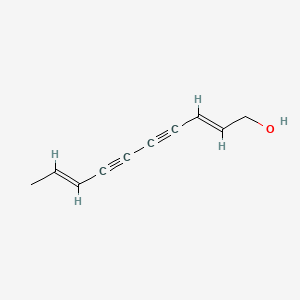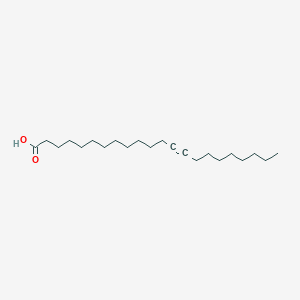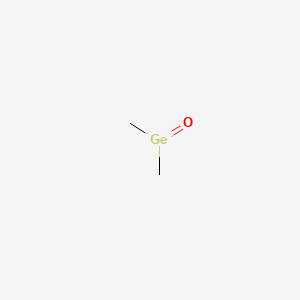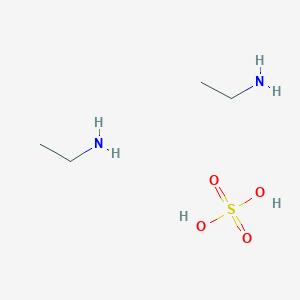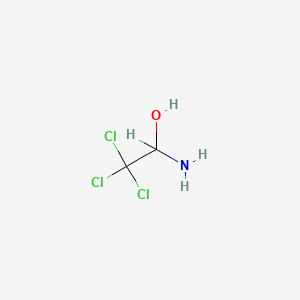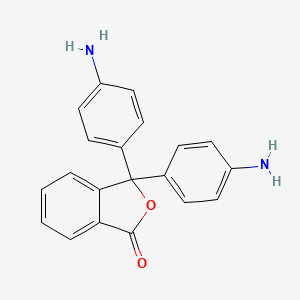
Dimethyl fluorophosphine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Super-Pnicogen Bonding in Radical Anion Fluorophosphine Dimer
Dimethyl fluorophosphine contributes to the understanding of pnicogen bonding. A study by Setiawan and Cremer (2016) examined the lumo of the pnicogen-bonded fluoro-phosphine dimer, revealing insights into the covalent character and electron delocalization in these complexes. This research is significant for understanding the bonding and stabilization in radical anion and dianion forms of fluorophosphine dimers (Setiawan & Cremer, 2016).
Phosphine Ligand Synthesis and Properties
Research conducted by Romain et al. (2000) involved synthesizing various phosphines, including dimethyl fluorophosphine derivatives. This study evaluated the donor properties of phosphines and their influence on nickel complexes, providing a basis for understanding the electronic effects of methyl and fluoro groups in phosphine chemistry (Romain et al., 2000).
Photophysical Characterization in Membrane Probes
Dimethyl BODIPY fluorophores, which include dimethyl fluorophosphine, have been characterized in biological applications. Dahim et al. (2002) studied the fluorescence behavior of these lipids in cellular biology, revealing how fluorescence properties change with concentration and lipid packing density. This research aids in understanding the application of fluorophosphine derivatives in cell imaging and membrane studies (Dahim et al., 2002).
Luminescence and Cytotoxicity in Gold(I) Complexes
Balasingham et al. (2012) explored the photophysical and cytotoxic behavior of gold(I) triphenylphosphine complexes containing dimethyl fluorophosphine derivatives. Their findings indicate significant cytotoxicity against carcinoma cells and potential applications in room-temperature luminescence for cell imaging microscopy. This demonstrates the application of fluorophosphine derivatives in developing gold-based anticancer agents (Balasingham et al., 2012).
Eigenschaften
IUPAC Name |
fluoro(dimethyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6FP/c1-4(2)3/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGMSOILNHRRRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6FP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198750 | |
| Record name | Dimethyl fluorophosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl fluorophosphine | |
CAS RN |
507-15-3 | |
| Record name | Dimethyl fluorophosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl fluorophosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



